N-methyl-1-phenyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]methanesulfonamide
Description
N-methyl-1-phenyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]methanesulfonamide is a complex organic compound that features an imidazole ring, a sulfonamide group, and phenyl groups
Properties
IUPAC Name |
N-methyl-1-phenyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21(24(22,23)14-15-8-4-2-5-9-15)13-18-19-12-17(20-18)16-10-6-3-7-11-16/h2-12H,13-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCPXPDMRBKGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=C(N1)C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-phenyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine.
Final Assembly: The final compound is assembled by coupling the imidazole derivative with the sulfonamide intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-phenyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring or the phenyl groups.
Reduction: Reduced forms of the sulfonamide or imidazole ring.
Substitution: Substituted phenyl or imidazole derivatives.
Scientific Research Applications
N-methyl-1-phenyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-1-phenyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-phenyl-N-[(4-phenyl-1H-imidazol-2-yl)methyl]methanesulfonamide
- N-methyl-1-phenyl-N-[(5-phenyl-1H-imidazol-3-yl)methyl]methanesulfonamide
Uniqueness
N-methyl-1-phenyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]methanesulfonamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
